molecular formula C14H18NNaO4 B1390794 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt CAS No. 1396963-81-7

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt

Cat. No. B1390794
M. Wt: 287.29 g/mol
InChI Key: UEPVUBVKJVQFOJ-UHFFFAOYSA-M
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Description

The compound is a derivative of benzoic acid, specifically 4-methoxybenzoic acid . Benzoic acid derivatives are commonly used in organic chemistry as intermediates in the synthesis of various other organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzoic acid derivatives can generally be synthesized through various methods such as Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the benzoic acid) with a methoxy group (OCH3) and an amine group (NH2) attached. The exact structure would depend on the locations of these substituents on the benzene ring .


Chemical Reactions Analysis

Benzoic acid derivatives, including those with methoxy and amine groups, can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzoic acid derivatives typically have relatively high melting points due to the strong intermolecular forces present .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt and its derivatives are primarily used in organic synthesis. For instance, (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, a compound closely related to it, is synthesized for use in various organic reactions. These types of esters are often utilized as pharmaceutical intermediates and are involved in several organic syntheses (Popovski, Mladenovska, & Panovska, 2010).

Chemical Synthesis and Characterization

The compound and its related derivatives are frequently used in chemical synthesis processes. For example, cyclization of 2-benzoylamino-N-methyl-thiobenzamides to form various compounds demonstrates the versatility of these types of chemicals in producing a range of derivatives, which are characterized by NMR and UV-VIS spectroscopy techniques (Hanusek, Drabina, Sedlák, & Rosa, 2006).

Electropolymerization and Energy Storage Applications

In the field of material science and energy storage, derivatives of this compound, such as N‑benzoyl derivatives of isoleucine, are investigated for improving the electrochemical properties of conductive polymers. These studies involve electro-polymerization processes and are significant for the development of supercapacitors and energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).

Targeted Therapeutic Applications

Derivatives of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt are also explored in the design and synthesis of targeted therapeutics. For example, folate conjugates of aminopterin hydrazide have been synthesized for the treatment of inflammation, showcasing the compound's potential in targeted drug delivery systems (Vlahov, You, Santhapuram, Wang, Vaughn, Hahn, Kleindl, Fan, & Leamon, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety information .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in greater detail. This could include investigating its potential uses in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

sodium;2-[(4-methoxybenzoyl)amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.Na/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10;/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPVUBVKJVQFOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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